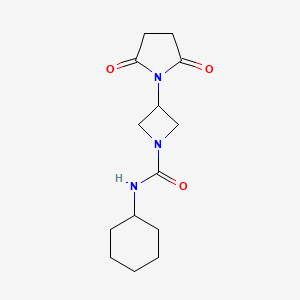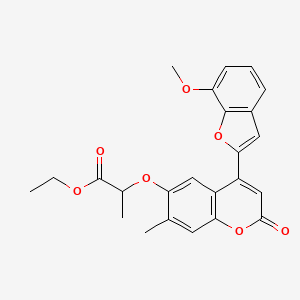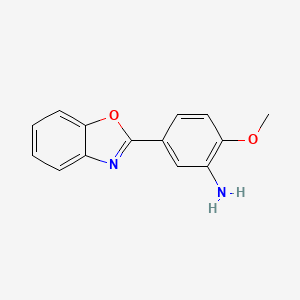
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline
概要
説明
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline is a chemical compound with the linear formula C14H12N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The spectral signals and proposed molecular structure of the prepared compounds showed good agreement .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE, respectively .科学的研究の応用
Potential Therapeutic Applications
Compounds featuring the benzoxazole structure have been explored for their therapeutic potentials, such as inhibitors of leukotriene synthesis which are crucial in the treatment of asthma and allergic conditions. For example, a study described the development of a leukotriene synthesis inhibitor with a methoxypyridine derivative exhibiting significant in vitro and in vivo activities, showing promise for clinical development (Hutchinson et al., 2009). This illustrates the potential of benzoxazole derivatives in therapeutic applications, particularly in modulating inflammatory pathways.
Diagnostic Imaging Applications
Benzoxazole derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. A study synthesized radiofluoro-pegylated phenylbenzoxazole derivatives showing high affinity for β-amyloid aggregates, suggesting their utility as PET imaging agents (Cui et al., 2012). This highlights the role of benzoxazole compounds in developing diagnostic tools for neurodegenerative diseases.
Antimicrobial and Antifungal Applications
Derivatives of benzoxazole have also been investigated for their antimicrobial and antifungal properties. A study on 1,2,4-triazole derivatives, which are chemically related structures, demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007). This suggests that benzoxazole derivatives might find applications in addressing microbial resistance by serving as scaffolds for new antimicrobial agents.
Agricultural Chemistry
In agriculture, benzoxazole and related compounds have been explored for their fungicidal and insecticidal activities. Research into pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore has identified compounds with significant fungicidal and insecticidal properties, offering a basis for developing new agrochemical products (Zhao et al., 2008).
作用機序
Target of Action
A structurally related compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, has been reported to target cathepsin s , a lysosomal cysteine protease involved in protein degradation .
Mode of Action
Benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to therapeutic effects .
Biochemical Pathways
Benzoxazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of pharmacological activities . For instance, they can inhibit key enzymes or modulate receptor activities, thereby affecting the downstream signaling pathways .
Pharmacokinetics
These properties are typically studied during the drug development process .
Result of Action
Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . These effects are typically the result of the compound’s interaction with its target, leading to changes in cellular functions .
Action Environment
The action environment refers to the conditions under which a compound exerts its effects This can include factors such as pH, temperature, presence of other molecules, and moreSuch factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound .
Safety and Hazards
将来の方向性
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the study and application of 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline and similar compounds will continue to be a significant area of research in the future.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUHWRDNLCHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

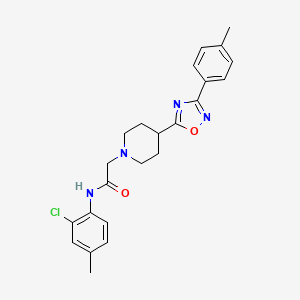


![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)
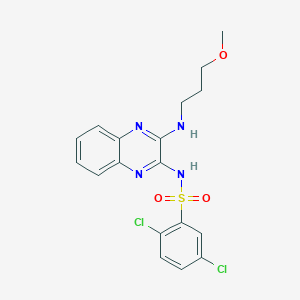
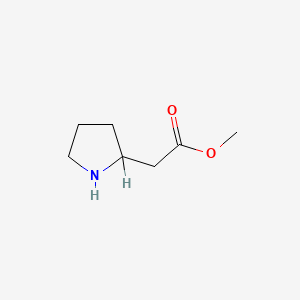
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
